2-Iodo-5-methoxyphenol

説明

The exact mass of the compound 2-Iodo-5-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodo-5-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

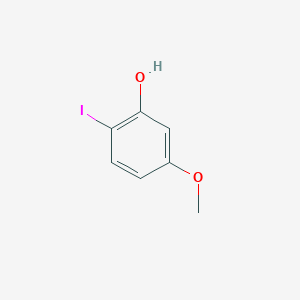

Structure

3D Structure

特性

IUPAC Name |

2-iodo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKVFLARUBVPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465154 | |

| Record name | 2-IODO-5-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41046-70-2 | |

| Record name | 2-IODO-5-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41046-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxyphenol

Abstract

2-Iodo-5-methoxyphenol is a crucial halogenated building block in the landscape of modern organic synthesis. Its strategic placement of hydroxyl, methoxy, and iodo functional groups on the aromatic scaffold makes it a versatile precursor for the development of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, while the phenol and ether moieties allow for further functionalization. This guide presents a comprehensive, field-proven methodology for the synthesis of 2-Iodo-5-methoxyphenol via electrophilic iodination of 3-methoxyphenol. It further details the rigorous analytical characterization required to validate the structure and purity of the final product, providing researchers and drug development professionals with a self-validating framework for its preparation and use.

Strategic Importance and Applications

2-Iodo-5-methoxyphenol serves as a key intermediate in the synthesis of a wide range of target molecules. The ortho-iodo-phenol motif is particularly valuable for constructing sterically hindered biaryl linkages through reactions like Suzuki or Stille coupling. The electron-donating nature of the hydroxyl and methoxy groups influences the electronic properties of the aromatic ring, making it a valuable component in the design of novel organic electronic materials and biologically active compounds.

Synthesis via Electrophilic Aromatic Substitution

The most direct and efficient laboratory-scale synthesis of 2-Iodo-5-methoxyphenol involves the direct electrophilic iodination of 3-methoxyphenol. This pathway is governed by the principles of electrophilic aromatic substitution (SEAr), where the activating, ortho-, para-directing nature of the hydroxyl and methoxy groups facilitates the regioselective introduction of iodine.

Mechanistic Rationale and Regioselectivity

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the benzene ring, making it highly susceptible to electrophilic attack. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. In 3-methoxyphenol, the positions available for substitution are C2, C4, and C6.

-

Position 2: Ortho to the hydroxyl group and meta to the methoxy group.

-

Position 4: Para to the hydroxyl group and ortho to the methoxy group.

-

Position 6: Ortho to both the hydroxyl and methoxy groups.

The hydroxyl group is a more powerful activating group than the methoxy group. Iodination preferentially occurs at the C2 position, which is ortho to the highly activating hydroxyl group. While some formation of other isomers is possible, controlling the reaction conditions, such as temperature and the choice of iodinating agent, can significantly favor the desired 2-iodo isomer.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of 2-Iodo-5-methoxyphenol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of phenols.[1][2]

Materials & Reagents:

-

3-Methoxyphenol (CAS: 150-19-6)

-

Iodine (I₂) (CAS: 7553-56-2)

-

Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)

-

Sodium Thiosulfate (Na₂S₂O₃) (CAS: 7772-98-7)

-

Ethyl Acetate (EtOAc) (CAS: 141-78-6)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (CAS: 7757-82-6)

-

Brine (saturated NaCl solution)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-methoxyphenol (e.g., 5.0 g, 40.3 mmol) and deionized water (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the mixture to create a slurry.

-

Addition of Reagents: To the stirring slurry, add iodine (10.7 g, 42.3 mmol) followed by the portion-wise addition of sodium bicarbonate (3.7 g, 44.3 mmol) over 10-15 minutes. Vigorous gas evolution (CO₂) will be observed.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully add a 10% aqueous solution of sodium thiosulfate until the dark brown color of excess iodine dissipates, resulting in a pale yellow or colorless mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 2-Iodo-5-methoxyphenol.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Iodo-5-methoxyphenol. The data presented below serves as a benchmark for validation.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇IO₂ | [3] |

| Molecular Weight | 250.03 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 70-75 °C | |

| CAS Number | 41046-70-2 | [3] |

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃)

-

δ ~7.25 ppm (d, 1H): Aromatic proton at C6. Appears as a doublet due to coupling with the proton at C4.

-

δ ~6.85 ppm (d, 1H): Aromatic proton at C4. Appears as a doublet due to coupling with the proton at C6.

-

δ ~6.70 ppm (dd, 1H): Aromatic proton at C3. Appears as a doublet of doublets due to coupling with protons at C4 and C6.

-

δ ~5.50 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent; may exchange with D₂O.

-

δ 3.78 ppm (s, 3H): Methoxy group protons (-OCH₃). Appears as a singlet as there are no adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (100 MHz, CDCl₃)

-

δ ~156.0 ppm: Aromatic carbon attached to the hydroxyl group (C1).

-

δ ~160.5 ppm: Aromatic carbon attached to the methoxy group (C5).

-

δ ~125.0 ppm: Aromatic C-H carbon (C6).

-

δ ~110.0 ppm: Aromatic C-H carbon (C3).

-

δ ~105.0 ppm: Aromatic C-H carbon (C4).

-

δ ~85.0 ppm: Aromatic carbon attached to iodine (C2). This carbon is significantly shielded by the iodine atom.

-

δ ~55.5 ppm: Methoxy carbon (-OCH₃).

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet, cm⁻¹)

-

~3400-3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1250, 1040 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether.

-

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z ≈ 250.0. The molecular ion peak corresponding to the exact mass of the compound (C₇H₇IO₂) is expected at m/z 249.9491.[4]

-

Fragmentation: Characteristic fragmentation may involve the loss of a methyl group (-CH₃) or a hydroxyl group (-OH).

Safety and Handling

Investigators must adhere to strict safety protocols when handling the reagents and the final product.

-

2-Iodo-5-methoxyphenol: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

3-Methoxyphenol: Harmful if swallowed and causes skin and eye irritation.[6][7]

-

Solvents: Use flammable solvents like ethyl acetate in a fume hood away from ignition sources.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[5][8][9]

Conclusion

This guide provides a robust and reproducible framework for the synthesis and characterization of 2-Iodo-5-methoxyphenol. The direct iodination of 3-methoxyphenol is an efficient method that yields a versatile chemical intermediate. The detailed characterization data supplied herein serves as a reliable standard for quality control, ensuring that researchers and developers can proceed with confidence in downstream applications. Adherence to the described protocols and safety measures is paramount for achieving successful and safe outcomes in the laboratory.

References

-

[Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure. [Link]

- CN1313426C - Synthesis of 2-methoxyl-5-iodophenol.

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

-

2-iodo-5-methoxyphenol (C7H7IO2). PubChemLite. [Link]

-

Safety Data Sheet: 2-Methoxyphenol. Carl Roth. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 3. 2-Iodo-5-methoxyphenol 97 41046-70-2 [sigmaaldrich.com]

- 4. PubChemLite - 2-iodo-5-methoxyphenol (C7H7IO2) [pubchemlite.lcsb.uni.lu]

- 5. synquestlabs.com [synquestlabs.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. 2-Methoxyphenol for synthesis 90-05-1 [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

Physicochemical properties of 2-Iodo-5-methoxyphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methoxyphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Iodo-5-methoxyphenol, a key intermediate in organic synthesis and a valuable building block in the development of novel pharmaceutical compounds. We will delve into its fundamental physicochemical properties, spectral characteristics, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

2-Iodo-5-methoxyphenol, also known by its synonym 3-Methoxy-6-iodophenol, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with three functional groups: a hydroxyl group (-OH), an iodine atom (-I), and a methoxy group (-OCH₃). The specific arrangement of these substituents dictates its unique chemical behavior and reactivity.

The structural identifiers are crucial for unambiguous identification in chemical databases and literature:

-

SMILES : COc1ccc(I)c(O)c1[1]

-

InChI : 1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3[1]

-

InChIKey : UEKVFLARUBVPKA-UHFFFAOYSA-N[1]

Caption: Chemical structure of 2-Iodo-5-methoxyphenol.

Physicochemical Properties: A Quantitative Overview

The physical properties of 2-Iodo-5-methoxyphenol are fundamental to its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 70-75 °C | [1] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| Topological Polar Surface Area | 29.5 Ų | [2][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

The relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions involving the iodo- and methoxy- groups. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and methoxy oxygens) influences its solubility in various solvents. While not explicitly detailed in the provided search results, it is expected to be soluble in polar organic solvents like alcohols, ethers, and acetone, with limited solubility in water and nonpolar solvents.

Synthesis of 2-Iodo-5-methoxyphenol: A Step-by-Step Protocol

A common synthetic route to 2-Iodo-5-methoxyphenol involves a multi-step process starting from 2-methoxyphenol.[4] This method provides good regioselectivity for the iodination.[4]

Step 1: Protection of the Phenolic Hydroxyl Group

The highly reactive hydroxyl group of 2-methoxyphenol is first protected to prevent side reactions during the subsequent iodination step. This is achieved by converting it to a p-toluenesulfonate (tosyl) ester.

Protocol:

-

Dissolve 2-methoxyphenol in a triethylamine solvent.

-

After stirring, add p-toluenesulfonyl chloride (TsCl). The molar ratio of 2-methoxyphenol to TsCl is typically 1:1-2.[4]

-

Maintain the reaction temperature between 0-30 °C and continue stirring for 5-15 hours.[4]

-

Allow the mixture to stand overnight.

-

Filter the resulting solid and wash sequentially with triethylamine and water to obtain the p-toluenesulfonic-(2-methoxyl) phenol ester.[4]

Step 2: Iodination of the Protected Phenol

With the hydroxyl group protected, the aromatic ring is activated for electrophilic iodination.

Protocol:

-

The p-toluenesulfonic-(2-methoxyl) phenol ester is reacted with iodine monochloride (ICl) in the presence of a metal chloride.[4]

-

The reaction proceeds until a significant amount of solid product is formed.

-

The solid is collected by suction filtration.

-

The product is washed with glacial acetic acid and then with water to yield p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester.[4]

Step 3: Deprotection to Yield 2-Iodo-5-methoxyphenol

The final step is the removal of the tosyl protecting group to regenerate the free hydroxyl group.

Protocol:

-

To 30g of p-toluenesulfonic-(2-methoxyl-5-iodo) phenol ester, add 20g of potassium hydroxide, 100 mL of distilled water, and 100 mL of absolute ethanol.[4]

-

Heat the mixture to 80 °C and reflux for 24 hours.[4]

-

After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

Neutralize the remaining mixture with dilute hydrochloric acid.

-

Extract the product with 200 mL of ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate overnight.

-

Evaporation of the solvent yields the final product, 2-Iodo-5-methoxyphenol.[4]

Caption: Synthetic workflow for 2-Iodo-5-methoxyphenol.

Spectral Characterization: The Analytical Fingerprint

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 2-Iodo-5-methoxyphenol.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm, and the phenolic proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to an unsubstituted carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the ether and phenol will also be present, along with absorptions corresponding to aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) at m/z 250. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Fragmentation patterns will likely involve the loss of methyl and carbonyl groups.

Caption: Analytical workflow for the characterization of 2-Iodo-5-methoxyphenol.

Reactivity and Applications in Drug Discovery

The reactivity of 2-Iodo-5-methoxyphenol is governed by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring is activated towards further electrophilic substitution, with the positions directed by the existing substituents. The carbon-iodine bond is susceptible to participating in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block for the synthesis of more complex molecules.

In the realm of drug discovery, halogenated phenols and their derivatives are important pharmacophores and synthetic intermediates.[5] The introduction of an iodine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. A related compound, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been shown to be a highly reactive and environmentally benign catalyst for alcohol oxidation, highlighting the potential of this chemical scaffold in catalysis.[6] The structural motif of 2-Iodo-5-methoxyphenol can be found in precursors to various biologically active compounds, including those investigated for their effects on the central nervous system.[7]

Safety, Handling, and Storage

Proper handling and storage of 2-Iodo-5-methoxyphenol are crucial to ensure laboratory safety. It is classified as a hazardous substance with the following hazard statements:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Measures:

-

Prevention : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Wash hands and skin thoroughly after handling.[8] Use only in a well-ventilated area.[8][10] Wear protective gloves, protective clothing, eye protection, and face protection.[8][10]

-

Response :

-

Storage : Store in a dry, cool, and well-ventilated area.[10] Keep the container tightly closed when not in use.[10] It is recommended to store at 2-8°C.[1] The compound is also noted to be light-sensitive and hygroscopic, and should be stored under an inert gas.[10]

References

- CN1313426C - Synthesis of 2-methoxyl-5-iodophenol - Google Patents. (n.d.).

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971–978. Retrieved from [Link]

-

2-Iodo-6-methoxyphenol | C7H7IO2 | CID 443737 - PubChem. (n.d.). Retrieved from [Link]

-

2-Iodophenol | C6H5IO | CID 10784 - PubChem. (n.d.). Retrieved from [Link]

-

2-Iodo-5-methoxyphenol, 1 X 1 g (740268-1G) | MilliporeSigma® (Sigma-Aldrich). (n.d.). Retrieved from [Link]

-

2-Iodo-5-methoxythiophene - SpectraBase. (n.d.). Retrieved from [Link]

-

2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1) - Cheméo. (n.d.). Retrieved from [Link]

-

Synthesis of 8-azaprotosappanin A derivatives via intramolecular palladium-catalyzed ortho C–H activation - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - MDPI. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-methoxyphenol (YMDB01430) - Yeast Metabolome Database. (n.d.). Retrieved from [Link]

-

Preparation of 4-methoxyphenol - PrepChem.com. (n.d.). Retrieved from [Link]

-

New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Applications in drug development - European Pharmaceutical Review. (2005). Retrieved from [Link]

-

2-Iodo-5-methoxybenzoic acid | C8H7IO3 | CID 14489865 - PubChem. (n.d.). Retrieved from [Link]

-

2-iodo-5-methoxyphenol - ChemUniverse. (n.d.). Retrieved from [Link]

-

Tools shaping drug discovery and development - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Iodo-5-methoxyphenol 97 41046-70-2 [sigmaaldrich.com]

- 2. 2-Iodo-6-methoxyphenol | C7H7IO2 | CID 443737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 121980-50-5(2-Iodo-3-methoxyphenol) | Kuujia.com [kuujia.com]

- 4. CN1313426C - Synthesis of 2-methoxyl-5-iodophenol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. synquestlabs.com [synquestlabs.com]

2-Iodo-5-methoxyphenol CAS number and safety data

An In-Depth Technical Guide to 2-Iodo-5-methoxyphenol: Properties, Safety, and Handling

Introduction

2-Iodo-5-methoxyphenol, identified by the CAS number 41046-70-2 , is a halogenated aromatic organic compound.[1][2][3] As a substituted phenol, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and material science sectors. Its structure, featuring an iodine atom, a hydroxyl group, and a methoxy group on a benzene ring, offers multiple reactive sites for chemical modification. Understanding the specific properties and safety considerations of this compound is paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of 2-Iodo-5-methoxyphenol, focusing on its physicochemical characteristics, a detailed safety and handling protocol derived from established safety data sheets, and an example of its synthesis.

Physicochemical Properties

The key physical and chemical properties of 2-Iodo-5-methoxyphenol are summarized in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's physical state.

| Property | Value | Source(s) |

| CAS Number | 41046-70-2 | [1][2][3] |

| Molecular Formula | C₇H₇IO₂ | [1][2][3] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| Synonyms | 3-Methoxy-6-iodophenol | [1][2] |

| Physical Form | Solid | [1][2] |

| Melting Point | 70-75 °C | [1][2] |

| Solubility | No data available | |

| Storage Temperature | 2-8°C | [1][2] |

Comprehensive Safety & Handling Protocol

A thorough understanding of the hazards associated with 2-Iodo-5-methoxyphenol is the foundation of its safe handling. The compound presents multiple health risks that necessitate stringent adherence to safety protocols.

Hazard Identification and GHS Classification

2-Iodo-5-methoxyphenol is classified under the Globally Harmonized System (GHS) with several distinct hazards. The signal word for this chemical is "Danger" or "Warning" depending on the supplier's concentration and classification system.[2][3]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

-

Serious Eye Damage / Eye Irritation (Category 1/2): H318/H319 - Causes serious eye damage or irritation.[2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]

-

Hazardous to the Aquatic Environment, Acute (Category 2): H401 - Toxic to aquatic life.[3]

-

Hazardous to the Aquatic Environment, Chronic (Category 2): H411 - Toxic to aquatic life with long lasting effects.[3]

Toxicological Profile: The Rationale Behind the Hazards

The observed toxicity is rooted in the molecule's chemical nature.

-

Phenolic Corrosivity: The hydroxyl group (-OH) attached to the aromatic ring gives the molecule acidic properties. Phenols are known to be corrosive and irritants to skin and mucous membranes, which explains the skin (H315) and eye (H318/H319) damage classifications. Contact can cause denaturation of proteins in tissues, leading to chemical burns and irritation.

-

Respiratory Irritation: As a fine solid powder, the compound can be easily inhaled. Its irritant nature extends to the respiratory tract, leading to inflammation and discomfort (H335).

-

Systemic Toxicity: The "Toxic if swallowed" (H301) classification indicates that ingestion can lead to significant adverse health effects or death. While specific toxicological data for this compound is limited, phenols as a class can be absorbed systemically and cause widespread cellular damage.

-

Ecotoxicity: The presence of a halogen (iodine) on an aromatic ring often correlates with environmental persistence and toxicity to aquatic organisms, justifying the H411 classification.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

-

After Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

-

Safe Storage, Handling, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] Recommended storage is at refrigerated temperatures (2-8°C).[1][2]

-

Handling: Avoid contact with eyes, skin, and clothing. Do not breathe dust. Ensure all weighing and transfer operations are performed in a manner that minimizes dust generation, preferably within a ventilated enclosure.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material may be considered hazardous waste.

Experimental Protocol Example: Synthesis of 2-Iodo-5-methoxyphenol

The following protocol is adapted from a patented synthesis method and illustrates a practical application of handling related precursors to yield the target compound.[4] This process involves the hydrolysis of a tosylated intermediate.

Materials

-

Tosyl (2-methoxy-5-iodo) phenol ester

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ethanol, anhydrous

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 30g of tosyl (2-methoxy-5-iodo) phenol ester in a mixture of 100 mL of distilled water and 100 mL of anhydrous ethanol.

-

Hydrolysis: Add 20g of potassium hydroxide to the solution. Equip the flask with a reflux condenser.

-

Reflux: Heat the mixture to 80°C and maintain a gentle reflux for 24 hours. The reaction should be monitored for completion (e.g., by TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully neutralize the remaining aqueous mixture to a neutral pH using dilute hydrochloric acid.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 70 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

-

Purification: Recrystallize the crude solid from anhydrous ethanol to obtain pure white crystals of 2-Iodo-5-methoxyphenol.

Conclusion

2-Iodo-5-methoxyphenol is a versatile chemical intermediate with a well-defined, albeit hazardous, safety profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of its properties and strict adherence to the handling, storage, and PPE guidelines outlined in this document are non-negotiable for ensuring laboratory safety and experimental integrity. The provided synthesis protocol further illustrates the practical considerations required when working with this compound and its precursors.

References

Sources

- 1. 2-Iodo-5-methoxyphenol 97 41046-70-2 [sigmaaldrich.com]

- 2. 2-Iodo-5-methoxyphenol 97 41046-70-2 [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. CN1313426C - Synthesis of 2-methoxyl-5-iodophenol - Google Patents [patents.google.com]

- 5. 2-(2-Iodo-5-methoxyphenyl)oxirane | C9H9IO2 | CID 12561905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crystalline Architecture of 2-Iodo-5-methoxyphenol Derivatives: A Technical Guide for Researchers

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. This knowledge underpins rational drug design, allowing for the optimization of molecular interactions with biological targets. This technical guide delves into the crystal structure of 2-iodo-5-methoxyphenol and its derivatives, compounds of significant interest due to their versatile chemical functionalities. The presence of a hydroxyl group, a methoxy group, and an iodine atom on the aromatic ring imparts a unique combination of hydrogen bonding, halogen bonding, and other non-covalent interaction capabilities, making their solid-state behavior a rich area for investigation. While a specific deposited crystal structure for 2-iodo-5-methoxyphenol is not publicly available at the time of this writing, this guide will provide a comprehensive framework for its study, drawing upon established principles of crystallography and the known behavior of analogous structures. We will explore the synthesis, crystallization, and detailed structural analysis of this class of compounds, offering field-proven insights into the experimental choices and the interpretation of results.

The Significance of Iodinated Phenols in Medicinal Chemistry

Phenolic scaffolds are ubiquitous in pharmaceuticals and natural products. The introduction of an iodine atom onto the phenol ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The iodine substituent, capable of forming halogen bonds, provides an additional tool for molecular recognition, influencing everything from crystal packing to ligand-receptor interactions. Derivatives of 2-iodo-5-methoxyphenol serve as valuable building blocks in organic synthesis and are being explored for their potential in various therapeutic areas.

Synthesis and Crystallization: From Molecule to Single Crystal

A successful crystal structure analysis begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 2-iodo-5-methoxyphenol can be achieved through the electrophilic iodination of 2-methoxyphenol (guaiacol). A common challenge in this synthesis is controlling the regioselectivity of the iodination, as both the hydroxyl and methoxy groups are activating and can direct the iodine to different positions on the aromatic ring.

Experimental Protocol: Synthesis of 2-Iodo-5-methoxyphenol

-

Protection of the Phenolic Hydroxyl Group: To enhance regioselectivity, the hydroxyl group of 2-methoxyphenol is often protected, for example, as a p-toluenesulfonate (tosyl) ester. This is typically achieved by reacting 2-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Iodination: The protected 2-methoxyphenol is then subjected to iodination. A common iodinating agent is iodine monochloride (ICl) in a suitable solvent such as glacial acetic acid. The reaction is monitored until a significant amount of the iodinated product precipitates.

-

Deprotection: The protecting group is subsequently removed to yield 2-iodo-5-methoxyphenol. For a tosyl group, this can be accomplished by hydrolysis with a strong base like potassium hydroxide in an aqueous alcohol solution.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to obtain a sample of high purity suitable for crystallization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Crystallization of 2-Iodo-5-methoxyphenol

-

Solvent Selection: A screening of various solvents is crucial. Solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature are ideal. For a polar molecule like 2-iodo-5-methoxyphenol, solvents such as ethanol, methanol, or mixtures with water could be effective.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

-

Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C), to induce crystallization.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "well" solvent) and placing this solution in a sealed container with a second solvent in which the compound is poorly soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the well solution gradually reduces the solubility of the compound, promoting crystal growth.

Unveiling the Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Diffraction Experiment

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The intensities and positions of these spots contain the information about the crystal's unit cell and the arrangement of atoms within it.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays, which are lost in the experiment, are then determined using computational methods. This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Workflow for Crystal Structure Determination

Caption: Workflow of single-crystal X-ray diffraction analysis.

The Molecular and Supramolecular Structure of 2-Iodo-5-methoxyphenol Derivatives

While the specific crystal structure of 2-iodo-5-methoxyphenol is not available, we can predict its key structural features based on the known behavior of similar molecules.

Molecular Geometry

The molecule would consist of a planar benzene ring substituted with a hydroxyl group, a methoxy group, and an iodine atom. The bond lengths and angles would be consistent with those of other substituted phenols.

Hypothetical Crystallographic Data for 2-Iodo-5-methoxyphenol

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions: The Forces that Build the Crystal

The solid-state packing of 2-iodo-5-methoxyphenol derivatives is dictated by a variety of non-covalent interactions.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. We would expect to see strong O-H···O hydrogen bonds, potentially forming chains or dimeric motifs within the crystal lattice.[2][3]

-

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. It can interact with Lewis bases, such as the oxygen atoms of the hydroxyl or methoxy groups of neighboring molecules.

-

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

-

C-H···π Interactions: The hydrogen atoms of the aromatic ring and the methyl group can interact with the π-electron clouds of neighboring aromatic rings.

Visualization of Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound and can provide insights into its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The O-H stretching vibration of the phenolic hydroxyl group would be a characteristic feature, and its position and shape can indicate the presence of hydrogen bonding.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Conclusion and Future Directions

A detailed understanding of the crystal structure of 2-iodo-5-methoxyphenol and its derivatives is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. This guide has provided a comprehensive overview of the synthetic, crystallographic, and spectroscopic approaches required for such an investigation. While a definitive crystal structure for the parent compound remains to be reported, the principles and methodologies outlined here provide a robust framework for future research in this area. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions in these systems presents a fascinating area for further exploration, with the potential to uncover novel supramolecular assemblies with unique properties.

References

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. MDPI. [Link]

-

Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations. PubMed. [Link]

-

Hydrogen bonding and C-H...O interactions in 2,2'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'. Acta Crystallographica Section C. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen bonding and C-H...O interactions in 2,2'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-Iodo-5-methoxyphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodo-5-methoxyphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-iodo-5-methoxyphenol, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework grounded in fundamental chemical principles, including molecular polarity, intermolecular forces, and the specific influence of its functional groups. We present a detailed theoretical examination of the factors governing the solubility of this compound in various classes of organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for the quantitative determination of solubility using the isothermal shake-flask method coupled with both gravimetric and UV-Vis spectrophotometric analysis. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of 2-Iodo-5-methoxyphenol

2-Iodo-5-methoxyphenol (CAS Number: 41046-70-2) is a substituted phenol with a molecular formula of C₇H₇IO₂ and a molecular weight of 250.03 g/mol .[1] Its structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on the benzene ring, dictates its physical and chemical behavior.

Key Physical Properties:

The arrangement of the functional groups on the aromatic ring creates a distinct polarity profile that is central to understanding its solubility.

Caption: Molecular structure of 2-Iodo-5-methoxyphenol.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] For 2-iodo-5-methoxyphenol, the key factors are its polarity and its capacity for hydrogen bonding.

2.1. Polarity and Intermolecular Forces

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The hydroxyl (-OH) and methoxy (-OCH₃) groups are polar, capable of dipole-dipole interactions. The benzene ring and the iodine atom contribute to the nonpolar character of the molecule.

-

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor.[1][4] This is the most significant interaction determining its solubility in polar protic solvents. The oxygen of the methoxy group can also act as a hydrogen bond acceptor.

2.2. Influence of Functional Groups

-

Hydroxyl (-OH) Group: This is the primary driver for solubility in polar solvents. It can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and act as a hydrogen bond donor to aprotic polar solvents with acceptor sites (e.g., acetone, DMSO).[4]

-

Methoxy (-OCH₃) Group: The methoxy group is polar and can act as a hydrogen bond acceptor. While it contributes to polarity, its effect is less pronounced than the hydroxyl group. Its presence can slightly increase solubility in polar solvents compared to a non-substituted phenol. The methoxy group's inductive effect can also influence the acidity of the phenolic proton, which in turn affects solubility in basic or acidic media.[5]

-

Iodine (-I) Atom: Iodine is a large, polarizable atom. While the C-I bond has a low dipole moment, the large electron cloud of iodine allows for significant London dispersion forces. This enhances solubility in nonpolar and moderately polar solvents that also have high polarizability, such as dichloromethane or aromatic solvents.[6] The iodine atom adds considerable molecular weight and size, which can sterically hinder interactions with smaller solvent molecules and generally works against high solubility.

Caption: Predicted intermolecular interactions and resulting solubility.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative solubility profile for 2-iodo-5-methoxyphenol in common organic solvents can be predicted. This serves as a starting point for solvent screening in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's and solute's hydroxyl groups. "Like dissolves like" principle is strongly applicable.[7] |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group. Dipole-dipole interactions are also significant.[8] |

| Halogenated | Dichloromethane (DCM) | Moderate | Moderate polarity and high polarizability of both solute (due to iodine) and solvent lead to favorable dipole-induced dipole and dispersion forces. |

| Aromatic | Toluene | Low to Moderate | The aromatic rings of both solute and solvent can engage in π-π stacking. However, the polarity mismatch with the hydroxyl group limits overall solubility. |

| Nonpolar Acyclic | Hexane, Heptane | Very Low | Dominated by weak London dispersion forces. The energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions is not sufficiently compensated.[2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

Overall Experimental Workflow

The process involves generating a saturated solution at a constant temperature, separating the saturated solution from the excess solid, and accurately determining the concentration of the solute in the solution.

Caption: Workflow for experimental solubility determination.

Protocol 1: Shake-Flask with Gravimetric Analysis

This method is robust, does not require an analytical standard for calibration, and is ideal for non-volatile solutes and solvents.[11][12]

Materials:

-

2-Iodo-5-methoxyphenol

-

Selected organic solvent

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath

-

Glass vials with screw caps

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of 2-iodo-5-methoxyphenol to a vial containing a known volume (e.g., 5.00 mL) of the organic solvent. "Excess" means undissolved solid is clearly visible.

-

Equilibration: Seal the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for 48-72 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, stop agitation and allow the vial to rest in the bath for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully draw the supernatant (the clear liquid) into a syringe and attach a 0.45 µm syringe filter. Discard the first ~0.5 mL to saturate the filter material, then dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed evaporating dish (W₁).

-

Weighing: Immediately weigh the dish with the filtrate (W₂) to determine the weight of the solution.

-

Evaporation: Place the dish in a drying oven at a temperature below the solute's melting point (e.g., 60 °C) until all the solvent has evaporated and a constant weight is achieved.

-

Final Weighing: Cool the dish in a desiccator and weigh it to get the final weight of the dish plus the dried solute (W₃).

Calculation:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) × 100

Protocol 2: Shake-Flask with UV-Vis Spectrophotometric Analysis

This method is highly sensitive and suitable for compounds with a strong UV chromophore, like 2-iodo-5-methoxyphenol. It requires the preparation of a calibration curve.[13]

Materials:

-

All materials from Protocol 1

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh a small amount of 2-iodo-5-methoxyphenol and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of 5-6 standard solutions with decreasing, known concentrations.

-

Spectra Acquisition: Determine the wavelength of maximum absorbance (λₘₐₓ) for the compound by scanning one of the standards.

-

Measurement: Measure the absorbance of each standard solution at λₘₐₓ.

-

Plotting: Plot a graph of Absorbance vs. Concentration. The resulting linear regression equation (y = mx + c, where y is absorbance and x is concentration) is the calibration curve.

Part B: Analysis of Saturated Solution

-

Preparation and Sampling: Follow steps 1-4 from the Gravimetric Method (Protocol 1) to obtain a clear, saturated filtrate.

-

Dilution: Accurately dilute a small volume of the filtrate with the pure solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Analysis: Measure the absorbance of the diluted sample at λₘₐₓ.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility at the specified temperature.

Data Reporting

Quantitative solubility data should be reported clearly, including the temperature and units. A structured table is recommended for comparing solubility across different solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25.0 | [Experimental Value] | [Calculated Value] | Gravimetric |

| e.g., Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | UV-Vis Spec. |

| e.g., Hexane | 25.0 | [Experimental Value] | [Calculated Value] | Gravimetric |

Safety and Handling

2-Iodo-5-methoxyphenol is classified as an irritant.[1] Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

While specific quantitative solubility data for 2-iodo-5-methoxyphenol is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is predicted to have high solubility in polar protic solvents, moderate solubility in polar aprotic and halogenated solvents, and low solubility in nonpolar solvents. This guide provides the necessary theoretical foundation and detailed, validated experimental protocols for researchers to quantitatively determine its solubility in any organic solvent of interest, thereby facilitating its effective use in scientific research and development.

References

-

Filo. (2025). Explain hydrogen bonding in phenol. Filo. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). College of Pharmacy, University of Babylon. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

-

BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. [Link]

-

Like Dissolves Like Definition - Inorganic Chemistry I Key Term. (n.d.). Fiveable. [Link]

-

Gravimetric Analysis - Solubility of Things. (n.d.). [Link]

-

What is the meaning of the “like dissolve like” rule in chemistry?. (2016, September 13). Quora. [Link]

-

Comparison Of The Polarity Of Organic Solvents. (2023, March 29). uHPLCs. [Link]

-

Like Dissolves Like. (n.d.). The Fountain Magazine. [Link]

-

LibreTexts Chemistry. (2022, August 28). UV-Visible Spectroscopy. [Link]

-

What Is The "Like Dissolves Like" Principle?. (2025, December 21). YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. [Link]

-

Abraham, M. H., & Platts, J. A. (2001). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. PubMed. [Link]

-

Paraskevopoulou, A., et al. (2010). Predicting the solubilization preference of natural phenols to different solvents. ResearchGate. [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

LibreTexts Chemistry. (2024, August 31). Like Dissolves Like. [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

-

Like Dissolves Like - The Fountain Magazine. (n.d.). [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (n.d.). [Link]

-

Liquid chromatography - absorption spectrophotometry of a mixture of aromatic compounds. (n.d.). [Link]

-

What Is The "Like Dissolves Like" Principle?. (2025, December 21). YouTube. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. (n.d.). [Link]

-

What is the role of methoxy group in phenol acidic strength?. (2018, November 4). Quora. [Link]

-

Iodination of phenol. (n.d.). [Link]

-

Theoretical study of the iodination of methoxybenzene by iodine monochloride | Request PDF. (n.d.). ResearchGate. [Link]

-

Unexpected Outcomes during the Attempted Iodination of Biphenol - eGrove - University of Mississippi. (n.d.). [Link]

-

Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress - SciELO México. (n.d.). [Link]

Sources

- 1. Explain hydrogen bonding in phenol | Filo [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Ascendant Therapeutic Potential of 2-Iodo-5-methoxyphenol Derivatives: A Technical Guide for Drug Discovery

Abstract

The confluence of a halogenated scaffold with a phenolic ether presents a compelling frontier in the exploration of novel bioactive molecules. Within this landscape, 2-iodo-5-methoxyphenol and its derivatives are emerging as a class of compounds with significant, yet largely untapped, therapeutic potential. The strategic placement of an iodine atom at the ortho-position to the hydroxyl group, combined with a methoxy substituent, imparts unique electronic and steric properties that can drive interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, known and putative biological activities, and robust experimental protocols for the evaluation of 2-iodo-5-methoxyphenol derivatives. It is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising chemical space. While direct, extensive research on this specific family of derivatives is nascent, this document synthesizes data from structurally related compounds to illuminate a path forward for their systematic investigation as antimicrobial, antioxidant, anti-inflammatory, and antitumor agents.

Introduction: The Rationale for Investigating 2-Iodo-5-methoxyphenol Derivatives

The 2-iodo-5-methoxyphenol core represents a privileged scaffold in medicinal chemistry. The phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the methoxy group can modulate lipophilicity and also engage in hydrogen bonding. The introduction of an iodine atom is a key design element; its size and polarizability can lead to enhanced binding affinity with target proteins through halogen bonding, a non-covalent interaction of growing importance in drug design. Furthermore, the iodine substituent can influence the metabolic stability of the molecule.

This guide will navigate the current understanding and future prospects of these derivatives, beginning with their chemical synthesis and proceeding to a detailed exploration of their potential biological activities, grounded in the established pharmacology of related methoxyphenolic and iodinated aromatic compounds.

Synthesis of 2-Iodo-5-methoxyphenol Derivatives: A Generalized Approach

The synthesis of derivatives from the 2-iodo-5-methoxyphenol core can be approached through several established organic chemistry transformations. A general workflow for the synthesis of a diverse library of these compounds is depicted below. The choice of reaction pathway will be dictated by the desired functionalization.

Caption: A generalized workflow for the synthesis of 2-iodo-5-methoxyphenol derivatives.

Predicted Biological Activities and Mechanistic Insights

While the biological activities of 2-iodo-5-methoxyphenol derivatives are not yet extensively documented as a distinct class, we can infer their potential from the well-established bioactivities of structurally related methoxyphenols and iodinated phenols.

Antimicrobial Activity

Field-Proven Insights: Phenolic compounds, including methoxyphenols like eugenol and vanillin, are known for their antimicrobial properties.[1][2] The introduction of a halogen, such as iodine, can enhance this activity. A noteworthy example is a study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives, which demonstrated potent antibacterial activity against Staphylococcus aureus by inhibiting dihydrofolate reductase (DHFR).[3] This provides a strong rationale for investigating 2-iodo-5-methoxyphenol derivatives as a new class of antimicrobial agents.

Proposed Mechanism: The antimicrobial action of phenolic compounds often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the methoxy group and the iodine atom in 2-iodo-5-methoxyphenol derivatives could facilitate their passage through the lipid-rich bacterial cell wall, leading to increased efficacy.

Antioxidant Activity

Field-Proven Insights: Methoxyphenols are recognized for their antioxidant and radical-scavenging capabilities.[4][5][6][7] This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. The position of the methoxy group can influence this activity by modulating the bond dissociation enthalpy of the O-H bond.

Proposed Mechanism: The antioxidant effect of 2-iodo-5-methoxyphenol derivatives would likely proceed via a free radical scavenging mechanism. The presence of the electron-donating methoxy group can stabilize the resulting phenoxyl radical, thereby enhancing the antioxidant capacity.

Anti-inflammatory Activity

Field-Proven Insights: Several 2-methoxyphenol derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][8] The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Proposed Mechanism: The anti-inflammatory potential of 2-iodo-5-methoxyphenol derivatives could be mediated through the inhibition of pro-inflammatory enzymes like COX-2. The structural features of these derivatives may allow them to fit into the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins.

Antitumor Activity

Field-Proven Insights: The development of novel anticancer agents is a critical area of research.[9][10][11][12] Structurally related methoxylated compounds have demonstrated promising antitumor activities. For instance, some neocryptolepine derivatives with methoxy groups exhibit cytotoxicity against various cancer cell lines. While not a direct derivative, the activity of these related compounds suggests a potential avenue of investigation.

Proposed Mechanism: A plausible mechanism for the antitumor activity of 2-iodo-5-methoxyphenol derivatives could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by 2-iodo-5-methoxyphenol derivatives.

Experimental Protocols for Biological Activity Screening

A systematic evaluation of the biological activities of newly synthesized 2-iodo-5-methoxyphenol derivatives is crucial. The following are detailed, step-by-step methodologies for key in vitro assays.

Caption: A workflow for the biological activity screening of 2-iodo-5-methoxyphenol derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Serial Dilution of Test Compounds: Prepare a stock solution of the 2-iodo-5-methoxyphenol derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Preparation of Test Compounds: Dissolve the 2-iodo-5-methoxyphenol derivative in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance of the solutions at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

COX-2 Inhibition Assay for Anti-inflammatory Activity

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions of a commercial kit.

-

Inhibitor Preparation: Dissolve the 2-iodo-5-methoxyphenol derivative in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound. Pre-incubate to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Data Analysis: Measure the fluorescence or absorbance at the appropriate wavelength over time. Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

MTT Assay for Antitumor Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-iodo-5-methoxyphenol derivative for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Data Presentation and Interpretation

For each assay, it is imperative to present the data in a clear and quantitative manner. The following table provides a template for summarizing the biological activity data of a series of 2-iodo-5-methoxyphenol derivatives.

| Derivative ID | MIC (µg/mL) vs. S. aureus | DPPH Scavenging IC50 (µM) | COX-2 Inhibition IC50 (µM) | MTT Assay IC50 (µM) vs. MCF-7 |

| Lead Compound | ||||

| Derivative 1 | ||||

| Derivative 2 | ||||

| ... |

Conclusion and Future Directions

The 2-iodo-5-methoxyphenol scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined the rationale, synthetic strategies, and a comprehensive suite of experimental protocols for the systematic investigation of its derivatives. By leveraging the insights from structurally related compounds, researchers can embark on a targeted exploration of the antimicrobial, antioxidant, anti-inflammatory, and antitumor potential of this intriguing class of molecules. Future work should focus on the synthesis of diverse libraries of these derivatives and their rigorous biological evaluation to identify lead compounds for further preclinical development. The elucidation of their precise mechanisms of action will be paramount in translating these chemical entities into next-generation therapeutics.

References

-

AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. Available at: [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. Available at: [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

-

Fujisawa, S., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. PMC. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. Journal of Medicinal Chemistry. Available at: [Link]

-

Marković, Z., et al. (2017). Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. ResearchGate. Available at: [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. Available at: [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Available at: [Link]

-

Bouyahya, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. PMC. Available at: [Link]

-

Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]

-

Kisel, M. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

-